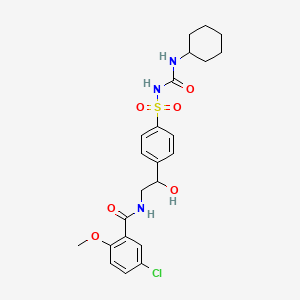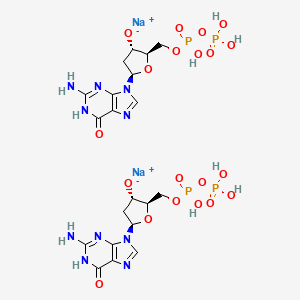
Guanosine 5'-(trihydrogen diphosphate),2'-deoxy-,disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is significant in the study of cellular mechanisms and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, involving stringent quality control measures. The final product is often lyophilized and stored under desiccated conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like ammonia or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine derivatives with additional oxygen functionalities, while substitution reactions can produce various guanosine analogs with different functional groups.
Scientific Research Applications
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is widely used in scientific research due to its role in cellular processes. Some of its applications include:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in signal transduction pathways and is used to study cellular signaling mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is involved in signal transduction pathways, where it acts as a substrate for kinases and other enzymes. The phosphorylation and dephosphorylation of this compound are crucial for regulating various cellular activities.
Comparison with Similar Compounds
Similar Compounds
- Guanosine 5’-diphosphate disodium salt
- Adenosine 5’-triphosphate disodium salt
- Cytidine 5’-triphosphate disodium salt
Uniqueness
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its deoxy form makes it particularly useful in studying DNA-related processes, distinguishing it from other nucleotide analogs that may not have the same specificity.
This comprehensive overview highlights the significance of Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt in various scientific domains
Properties
Molecular Formula |
C20H28N10Na2O20P4 |
|---|---|
Molecular Weight |
898.4 g/mol |
IUPAC Name |
disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/2C10H14N5O10P2.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1 |
InChI Key |
ZZPBWVATKUVUAI-OQXWMXGBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


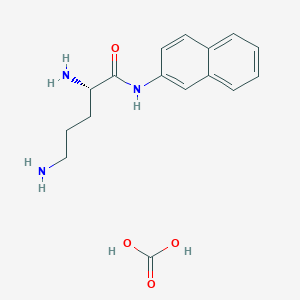
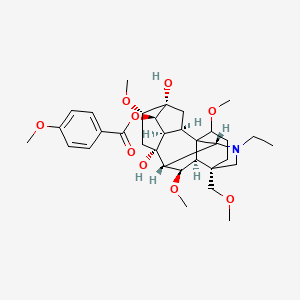
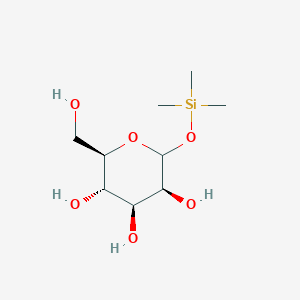
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
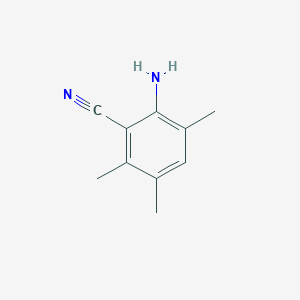


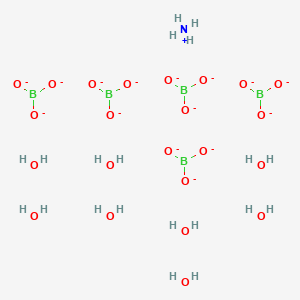
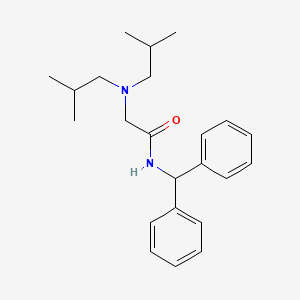
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
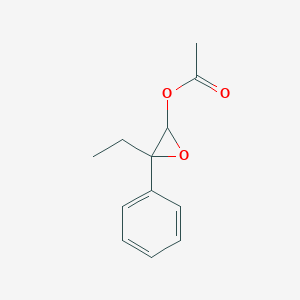
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
